molecular formula C14H13NO3 B12572490 2-Aminophenyl 4-methoxybenzoate CAS No. 192199-53-4

2-Aminophenyl 4-methoxybenzoate

Cat. No.: B12572490
CAS No.: 192199-53-4
M. Wt: 243.26 g/mol
InChI Key: ZBYADULSWMAJBE-UHFFFAOYSA-N
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Description

IUPAC Name and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 2-aminophenyl 4-methoxybenzoate , reflecting its esterification of 4-methoxybenzoic acid with 2-aminophenol. The molecular formula, C₁₄H₁₃NO₃ , corresponds to a molecular weight of 243.258 g/mol .

Property Value Source Citation
IUPAC Name 2-aminophenyl 4-methoxybenzoate
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.258 g/mol
CAS Registry Number 192199-53-4

The structural depiction (Fig. 1) illustrates the ester linkage between the carboxyl group of 4-methoxybenzoic acid and the hydroxyl group of 2-aminophenol, with substituents at the para- and ortho-positions of their respective aromatic rings.

Structural Isomerism and Tautomeric Forms

Structural isomerism in 2-aminophenyl 4-methoxybenzoate arises primarily from variations in the placement of functional groups. Potential positional isomers include:

  • 4-Aminophenyl 2-methoxybenzoate : Methoxy and amino groups exchanged between the benzoate and phenyl rings.
  • 3-Aminophenyl 4-methoxybenzoate : Amino group relocated to the meta position on the phenyl ring.

Tautomerism is not a dominant feature due to the ester’s electronic stability. The amino group (-NH₂) on the phenyl ring may theoretically undergo keto-enol tautomerism under specific conditions, but no experimental evidence of such behavior has been documented in the literature.

Historical Context and Discovery Timeline

The historical trajectory of 2-aminophenyl 4-methoxybenzoate remains sparsely documented in public scientific records. The compound first appeared in chemical registries with the assignment of its CAS Registry Number (192199-53-4 ) in the early 21st century. Industrial synthesis routes were developed concurrently by pharmaceutical and fine chemical manufacturers in China and India, as evidenced by its inclusion in specialty chemical catalogs circa 2020.

Early applications focused on its utility as a synthetic intermediate for heterocyclic compounds and polymer precursors. However, detailed accounts of its initial discovery or pioneering synthetic methodologies are absent from peer-reviewed journals, patent filings, and open-access databases as of May 2025.

Properties

CAS No.

192199-53-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2-aminophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H13NO3/c1-17-11-8-6-10(7-9-11)14(16)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3

InChI Key

ZBYADULSWMAJBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Key Approaches:

  • Direct Esterification : Reacting 2-aminophenol with 4-methoxybenzoic acid under acidic or dehydrating conditions.
  • Acid Chloride Route : Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride followed by reaction with 2-aminophenol.
  • Transesterification : Using methyl 4-methoxybenzoate and 2-aminophenol under catalytic conditions.

Detailed Preparation Methods

Esterification via Acid Chloride Intermediate

This is the most common and efficient method for preparing aromatic esters with sensitive functional groups.

Procedure:

  • Step 1: Synthesis of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as dichloromethane or 1,2-dichloroethane at reflux temperature.
  • Step 2: The acid chloride is then reacted with 2-aminophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed and to promote ester formation.
  • Step 3: The reaction is typically carried out at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature.
  • Step 4: Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography.

Advantages:

  • High yield and purity.
  • Mild conditions prevent side reactions on the amino group.

Example Data:

Reagent Molar Ratio Temperature Time Yield (%) Purity (%)
4-Methoxybenzoyl chloride 1 0–25 °C 2–6 hours 80–90 >98
2-Aminophenol 1
Base (Pyridine/Et₃N) 1.1–1.5

Data adapted from analogous esterification reactions in aromatic systems.

Direct Esterification Using Acid and Catalysts

Direct esterification of 2-aminophenol with 4-methoxybenzoic acid is less common due to the lower reactivity of the acid and potential side reactions involving the amino group.

Typical Conditions:

  • Use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine).
  • Solvent: Dichloromethane or DMF.
  • Temperature: 0–25 °C.
  • Time: 12–24 hours.

Notes:

  • This method avoids the use of corrosive acid chlorides.
  • Carbodiimide coupling agents activate the acid for nucleophilic attack by the phenol hydroxyl group.
  • Amino group protection may be necessary if side reactions occur.

Transesterification Method

Using methyl 4-methoxybenzoate and 2-aminophenol under basic or acidic catalysis to exchange the methyl ester for the 2-aminophenyl ester.

Conditions:

  • Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., K₂CO₃).
  • Solvent: Toluene or DMF.
  • Temperature: Reflux.
  • Time: Several hours.

Advantages:

  • Avoids handling acid chlorides.
  • Useful when methyl ester is readily available.

Related Research Findings and Analogous Preparations

Synthesis of 4-Methoxybenzoyl Derivatives

  • Methyl 4-methoxybenzoate is commonly prepared by esterification of 4-methoxybenzoic acid with methanol.
  • Hydrazide derivatives of 4-methoxybenzoate have been synthesized by refluxing methyl 4-methoxybenzoate with hydrazine hydrate, indicating the feasibility of nucleophilic substitution on the ester group under reflux conditions.

Amino-Substituted Phenyl Esters

  • Aminophenyl esters are often prepared via acid chloride intermediates to ensure selective esterification of the phenolic hydroxyl group without acylation of the amino group.
  • Protection of the amino group (e.g., acetylation) prior to esterification is sometimes employed to improve selectivity and yield, followed by deprotection.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Typical Yield (%) Purity (%)
Acid Chloride Esterification 4-Methoxybenzoyl chloride, 2-aminophenol, base, 0–25 °C High yield, selective esterification Requires acid chloride preparation 80–90 >98
Direct Esterification 4-Methoxybenzoic acid, DCC/EDC, DMAP, RT Avoids acid chlorides Longer reaction time, possible side reactions 60–75 90–95
Transesterification Methyl 4-methoxybenzoate, 2-aminophenol, catalyst, reflux Avoids acid chlorides, mild reagents May require longer reaction time 65–80 90–95

Practical Considerations and Optimization

  • Amino Group Protection: To prevent N-acylation, the amino group on 2-aminophenol can be temporarily protected (e.g., acetylation) before esterification, then deprotected after ester formation.
  • Solvent Choice: Aprotic solvents like dichloromethane or DMF are preferred for acid chloride reactions; protic solvents like ethanol or methanol are avoided to prevent side reactions.
  • Temperature Control: Low temperatures during acid chloride addition minimize side reactions.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of 2-Aminophenyl 4-methoxybenzoate.

    Reduction: 2-Aminophenyl 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Aminophenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Aminophenyl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Pentylphenyl 4-Methoxybenzoate
  • Structure: The ester group is a 4-pentylphenyl substituent instead of 2-aminophenyl.
  • Key Differences: The pentyl chain increases lipophilicity, likely enhancing solubility in non-polar solvents compared to the polar 2-aminophenyl group. Safety data indicate it is a crystalline solid requiring skin protection during handling .
2-Acetylphenyl 4-Methylbenzoate
  • Structure : Features a 4-methylbenzoate group and a 2-acetylphenyl ester.
  • Key Differences :
    • The methyl group (electron-donating) vs. methoxy group alters electronic effects on the ester’s hydrolysis stability.
    • Molecular weight: 254.285 g/mol, with distinct carboxylate IR vibrations .
Metal Complexes of 4-Methoxybenzoate
  • Examples : Lanthanide (La, Ce, Pr) and transition metal (Mn, Ni, Cu) complexes .
  • Key Insights :
    • 4-Methoxybenzoate acts as a bidentate ligand, coordinating via carboxylate groups (IR bands at ~1543 cm⁻¹ νas and ~1416 cm⁻¹ νsym) .
    • Thermal decomposition occurs between 150–400°C, suggesting robust thermal stability in coordinated forms .
4-((E)-Hydrazono)phenyl 4-Methoxybenzoate
  • Structure: Incorporates a hydrazone linker and 4-toluidino group.
2-[Methoxy(methyl)amino]ethyl 4-Aminobenzoate
  • Structure: The amino group is on the benzoate ring, with a methoxy-methylaminoethyl ester.
  • Key Differences: Positional isomerism affects electronic properties; the amino group on the benzoate may enhance hydrogen bonding compared to the 2-aminophenyl group .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituent on Benzoate Ester Group Molecular Weight (g/mol) Key Properties
2-Aminophenyl 4-Methoxybenzoate 4-OCH₃ 2-NH₂C₆H₄O ~257.3 (calculated) Likely crystalline; polar solubility
4-Pentylphenyl 4-Methoxybenzoate 4-OCH₃ 4-C₅H₁₁C₆H₄O - White-pale yellow crystal; lipophilic
2-Acetylphenyl 4-Methylbenzoate 4-CH₃ 2-COCH₃C₆H₄O 254.285 Solid; distinct IR carboxylate bands
La 4-Methoxybenzoate Complex 4-OCH₃ La³⁺ coordination ~600 (varies) Thermal stability up to 400°C

Table 2: Thermal and Spectral Data

Compound Thermal Decomposition (°C) IR Carboxylate Bands (cm⁻¹) Reference
2-Aminophenyl 4-Methoxybenzoate Not reported ~1543 (νas), ~1416 (νsym) Inferred
Cu 4-Methoxybenzoate Complex 150–300 1543, 1416
4-Pentylphenyl 4-Methoxybenzoate Not available Not available

Research Findings

  • Thermal Behavior : Metal-coordinated 4-methoxybenzoate derivatives exhibit higher thermal stability (decomposition >200°C) than free esters, which may decompose at lower temperatures .

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